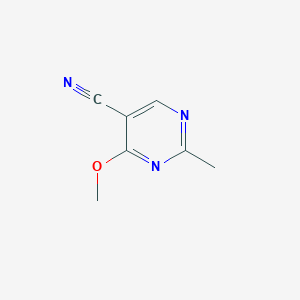

4-Methoxy-2-methylpyrimidine-5-carbonitrile

Description

4-Methoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative featuring a methoxy group at position 4, a methyl group at position 2, and a carbonitrile moiety at position 3. Pyrimidine-5-carbonitriles are pivotal intermediates in pharmaceutical chemistry, particularly in synthesizing vitamin B1 precursors and bioactive molecules . For instance, 4-amino-2-methylpyrimidine-5-carbonitrile—a structurally related compound—is synthesized via condensation of enamine intermediates with acetamidine, achieving yields of 65–70% . Substitution of the amino group with methoxy could yield the target compound, though specific reaction conditions require further investigation.

Properties

IUPAC Name |

4-methoxy-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-9-4-6(3-8)7(10-5)11-2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZBFZOIXGRGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-methyl-4-methoxypyrimidine with a suitable nitrile source. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-carbonitrile Derivatives

Physical and Chemical Properties

Methoxy and methyl groups enhance lipophilicity, while electron-withdrawing groups (e.g., CN, Cl) affect polarity and stability (Table 2):

Key Observations :

- Methoxy vs.

- Chloro vs. Methylthio Substituents : Chloro derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitutions, whereas methylthio groups enhance metabolic stability .

- Dihydro vs. Aromatic Pyrimidines : Dihydropyrimidines (e.g., ) show reduced aromaticity, impacting electronic properties and binding interactions.

Biological Activity

4-Methoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to the pyrimidine ring. This unique combination contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N3O |

| Molecular Weight | 152.16 g/mol |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The compound's mechanism may involve interference with bacterial DNA synthesis or enzyme activity, although specific pathways require further elucidation.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies have demonstrated that it can inhibit cell proliferation with an IC50 value of approximately 0.126 μM, indicating strong activity against cancer cells while exhibiting a much lower effect on normal cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A (normal) | >2.0 |

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of NAPE-PLD, an enzyme implicated in lipid metabolism and signaling pathways. This inhibition is crucial for developing therapeutic agents targeting metabolic disorders .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The nitrile group may facilitate interactions with enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit enzymes involved in DNA synthesis or metabolic pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Substitutions on the pyrimidine ring can significantly affect potency and selectivity.

Table 2: SAR Analysis

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Reduced activity with electron-withdrawing groups |

| Ortho position | Enhanced binding affinity |

Studies have shown that modifications at specific positions on the pyrimidine ring can lead to increased potency or altered selectivity profiles against different biological targets .

Case Studies

- In Vivo Studies : In animal models, treatment with this compound demonstrated reduced tumor growth and metastasis in breast cancer models, indicating its potential as a therapeutic agent .

- Toxicology Assessments : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-methylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

A common approach involves multi-step condensation and substitution reactions. For example, pyrimidine derivatives are synthesized via acid/base-catalyzed condensation of aldehydes with urea/thiourea analogs, followed by methoxylation and nitrile introduction. Reaction conditions (e.g., solvent polarity, temperature, catalyst type) critically impact regioselectivity and yield. Evidence from analogous pyrimidines shows that LiAlH₄ reduction or H₂O₂ oxidation can modify substituents post-condensation .

Q. What spectroscopic techniques are recommended for structural characterization, and how are spectral contradictions resolved?

Key techniques include:

- IR spectroscopy : Confirms nitrile (C≡N stretch ~2212 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

- NMR : Methoxy protons appear as a singlet (~δ 3.3–3.5 ppm in CDCl₃), while pyrimidine ring protons show distinct splitting patterns .

Discrepancies in peak assignments (e.g., overlapping aromatic signals) are resolved using 2D NMR (HSQC, HMBC) or spiking experiments with reference compounds .

Q. How are substitution reactions optimized at the 2-methyl or 5-cyano positions?

Substitution at the 2-methyl position often requires harsh conditions (e.g., refluxing with amines in anhydrous THF), while the 5-cyano group participates in nucleophilic additions under milder catalysis (e.g., K₂CO₃ in DMF). Competitive reactivity between these sites is managed by adjusting reagent stoichiometry and reaction time .

Advanced Research Questions

Q. What strategies address conflicting biological activity data in pyrimidine derivatives, such as antimicrobial vs. cytotoxic effects?

Discrepancies arise from differences in assay protocols (e.g., microbial strains, cell lines). For example, 4-methoxy-substituted pyrimidines show variable MIC values against Gram-negative bacteria due to outer membrane permeability factors. Validating activity requires standardized assays (CLSI guidelines) and comparative SAR studies to isolate structural determinants .

Q. How is regioselectivity controlled during the synthesis of substituted analogs (e.g., 6-aryl vs. 4-methoxy modifications)?

Regioselectivity is influenced by:

Q. What computational methods validate reaction mechanisms for pyrimidine ring formation?

Density Functional Theory (DFT) simulations model transition states and intermediates. For example, the Biginelli reaction mechanism (urea/aldehyde/β-ketoester condensation) shows a six-membered cyclic transition state, with methoxy groups stabilizing charge separation. Experimental validation via kinetic isotope effects (KIEs) or in-situ FTIR aligns with computational predictions .

Q. How do solvent and pH affect the tautomeric equilibrium of dihydropyrimidine intermediates?

In aqueous acidic conditions, dihydropyrimidines favor the enol tautomer, while polar aprotic solvents (DMSO) stabilize the keto form. pH-dependent tautomerism is confirmed by UV-Vis spectroscopy (λmax shifts) and pKa measurements .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for high-throughput optimization .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to resolve structural ambiguities .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.